molecular formula C20H24N2O3 B2419233 1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol CAS No. 853752-54-2

1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol

Cat. No.: B2419233
CAS No.: 853752-54-2
M. Wt: 340.423
InChI Key: GQANXKSOSUOGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core, a butyl chain, and a methoxyphenoxy group

Properties

IUPAC Name

1-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15(23)20-21-16-9-3-4-10-17(16)22(20)13-7-8-14-25-19-12-6-5-11-18(19)24-2/h3-6,9-12,15,23H,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQANXKSOSUOGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321278
Record name 1-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853752-54-2
Record name 1-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of 1,2-Diaminobenzene Derivatives

The benzimidazole core is synthesized via condensation of benzene-1,2-diamine with α-hydroxy esters under acidic conditions. Adapted from the synthesis of (±)-1-(1H-benzimidazol-2-yl)ethanol, the reaction employs ethyl 2-hydroxypropanoate in 4 M hydrochloric acid at reflux (115°C, 7 hours). Neutralization with NaOH precipitates the product, yielding 80% of 1-(1H-benzimidazol-2-yl)ethanol after filtration. Key parameters include:

  • Stoichiometry : 20 mmol benzene-1,2-diamine reacts with 21 mmol ethyl 2-hydroxypropanoate.
  • Acid Strength : 4 M HCl ensures protonation of amine intermediates, directing cyclization.
  • Workup : pH adjustment to 7–9 precipitates the product while minimizing hydrolysis of the ethanol group.

Characterization :

  • ¹H-NMR (CDCl₃): δ 1.72 (d, 3H, CH₃), 5.22 (q, 1H, CH), 7.47–7.81 (m, aromatic protons).
  • ESI-MS : m/z 161.18 (calc. 161.19 for C₉H₁₀N₂O).

N-Alkylation with 4-(2-Methoxyphenoxy)butyl Groups

Preparation of 4-(2-Methoxyphenoxy)butyl Bromide

The alkylating agent is synthesized by reacting 2-methoxyphenol with 1,4-dibromobutane under basic conditions (K₂CO₃, acetone, reflux, 12 hours). Selective substitution at the primary bromide yields 4-bromobutyl-2-methoxyphenylether, isolated via distillation (bp 145–150°C under reduced pressure).

Regioselective Alkylation of Benzimidazole

Alkylation of 1-(1H-benzimidazol-2-yl)ethanol with 4-(2-methoxyphenoxy)butyl bromide proceeds in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 24 hours). The reaction targets the N1 position due to steric and electronic factors:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the benzimidazole nitrogen.
  • Base : K₂CO₃ deprotonates the NH group without degrading the ethanol substituent.
  • Yield : ~65% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Challenges :

  • Competing N3 alkylation (<5% byproduct).
  • Hydrolysis of the ethoxy group under prolonged heating, necessitating strict temperature control.

Final Product Isolation and Polymorphic Control

Crystallization from Hydrocarbon/Ether Mixtures

Adapting methods from WO2017191651A1, the crude product is dissolved in dichloromethane/methanol (1:1) and seeded with crystalline form-2. Anti-solvent addition (methyl tert-butyl ether at 0–5°C) induces crystallization, yielding 70–75% polymorphically pure material.

Critical Parameters :

  • Seeding : 2–5% w/w seed loading ensures phase-pure form-2.
  • Temperature Gradient : Slow cooling (1°C/min) minimizes amorphous contamination.
  • Particle Size : D(0.5) = 5.41 µm achieved via controlled anti-solvent addition.

Spray Drying for Amorphous Forms

For enhanced solubility, amorphous 1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol is produced by spray drying a dichloromethane/methanol solution (inlet temperature 80°C, outlet 45°C).

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆): δ 1.65–1.80 (m, 4H, butyl CH₂), 3.72 (s, 3H, OCH₃), 4.05 (t, 2H, OCH₂), 4.98 (q, 1H, CHOH), 6.85–7.89 (m, aromatic protons).
  • FT-IR : 3350 cm⁻¹ (OH stretch), 1610 cm⁻¹ (C=N benzimidazole).

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (as in) confirms the planar benzimidazole core (deviation <0.03 Å) and intermolecular O–H⋯N hydrogen bonding, forming sheets parallel to the (010) plane.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Acid-catalyzed 80 98 High efficiency Requires corrosive HCl
Seeded crystallization 75 99.5 Polymorphic control Slow cooling needed
Spray drying 90 95 Amorphous form for solubility Hygroscopic product

Chemical Reactions Analysis

Types of Reactions

1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities. The compound's structure, featuring a methoxy group and a phenoxy butyl chain, suggests several applications across medicinal chemistry, particularly in antimicrobial and anticancer research.

Antimicrobial Potential

The benzimidazole core is a well-established scaffold in medicinal chemistry, known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of this structure can exhibit significant activity against various pathogens:

  • Antifungal Activity : Benzimidazole derivatives are often evaluated for their antifungal properties, with some showing efficacy comparable to established antifungal agents like miconazole.
  • Antibacterial Activity : The presence of the methoxy group may enhance the interaction with microbial membranes, potentially increasing antibacterial efficacy.

Anticancer Research

Benzimidazole derivatives have been explored for their anticancer potential due to their ability to interfere with cellular processes:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting specific kinases involved in cell proliferation .
  • Case Studies : Preliminary studies have shown that similar benzimidazole derivatives can inhibit tumor growth in vitro and in vivo models, suggesting a pathway for further investigation into the anticancer efficacy of this compound .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. Structure-activity relationship studies have indicated that modifications to the benzimidazole ring and side chains can significantly affect the compound's potency against specific targets .

Mechanism of Action

The mechanism of action of 1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
  • 1-(2-Hydroxyethyl)imidazole
  • 4-(1H-Imidazol-1-yl)aniline

Uniqueness

1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound 1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol is a member of the benzimidazole family, known for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 326.39 g/mol
  • CAS Number : Not explicitly listed but related compounds have CAS numbers indicating a close structural relationship.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-cancer agent and its effects on hormonal pathways.

  • Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) :
    • The compound has shown significant activity in inhibiting 17β-HSD Type 3, an enzyme involved in steroid metabolism. In a study evaluating over 45 synthesized compounds, several exhibited promising IC50 values, indicating effective inhibition at low concentrations .
  • Anticancer Properties :
    • Some derivatives of benzimidazole compounds have been tested against various cancer cell lines. For instance, related compounds demonstrated cytotoxicity against leukemia cell lines with GI50 values in the nanomolar range, suggesting potential use in cancer therapy .
  • Endocrine Modulation :
    • The compound's structure suggests it may interact with estrogen receptors, potentially influencing hormonal signaling pathways. This interaction could be beneficial in conditions like hormone-dependent cancers .

Study 1: In Vitro Evaluation of Anticancer Activity

A recent study synthesized several benzimidazole derivatives, including those related to our compound of interest. The most potent inhibitors showed IC50 values ranging from 700 nM to 900 nM against various cancer cell lines, indicating strong anticancer activity .

Study 2: Hormonal Activity Assessment

Research conducted on the hormonal activity of similar compounds revealed that they could modulate estrogen receptor activity, which is crucial for developing treatments for hormone-sensitive tumors. This was particularly noted in compounds exhibiting structural similarities to this compound .

Data Table: Biological Activity Summary

Activity Type Target IC50 (nM) Reference
Inhibition of 17β-HSD Type 3Steroid metabolism~700
Anticancer activityVarious cancer cell lines~900
Hormonal modulationEstrogen receptorsNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-[1-[4-(2-Methoxyphenoxy)butyl]benzimidazol-2-yl]ethanol?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl compounds under reflux conditions (e.g., acetyl chloride in methanol at 60–80°C for 2–4 hours) .
  • Step 2 : Alkylation of the benzimidazole nitrogen using 4-(2-methoxyphenoxy)butyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
  • Step 3 : Reduction of the intermediate ketone to ethanol using NaBH₄ or LiAlH₄ in THF/MeOH .
    • Validation : Reaction progress is monitored via TLC (silica gel, chloroform:methanol 9:1) and purified via recrystallization (methanol/water) .

Q. How is the compound characterized structurally and chemically?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆/CDCl₃) to confirm substituent positions and purity. For example, the 2-methoxyphenoxy group shows aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 393.18 for [M+H]⁺) .
  • Elemental Analysis : CHNS analysis to confirm stoichiometry (e.g., C: 67.3%, H: 6.4%, N: 7.1%) .

Q. What in vitro assays are used to evaluate its anti-inflammatory activity?

  • Methodology :

  • COX-2 Inhibition : ELISA-based assays using recombinant COX-2 enzyme, with IC₅₀ values calculated from dose-response curves (e.g., IC₅₀ = 12.5 μM) .
  • Cytokine Suppression : Measurement of TNF-α and IL-6 levels in LPS-stimulated macrophages (RAW 264.7 cells) via ELISA .
  • Control : Comparison with reference drugs (e.g., celecoxib or dexamethasone) .

Advanced Research Questions

Q. How does the substitution pattern on the benzimidazole core influence biological activity?

  • Methodology :

  • SAR Studies : Synthesis of analogs with varied substituents (e.g., halogenation at position 5 or elongation of the butyl chain) to assess effects on potency .
  • Docking Simulations : Molecular docking (AutoDock Vina) into COX-2 or histamine H₁ receptor active sites to predict binding affinity. For example, the 2-methoxyphenoxy group shows π-π stacking with Tyr385 in COX-2 .
  • Pharmacokinetic Profiling : LogP calculations (e.g., 3.2 via shake-flask method) and metabolic stability in liver microsomes .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodology :

  • Single-Crystal XRD : Grown via slow evaporation (methanol/acetone). For example, monoclinic P2₁/c space group with a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.1° .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···N hydrogen bonds at 2.8 Å) to validate stability .
  • Comparison with NMR Data : Ensures solution-state conformations match solid-state structures .

Q. What strategies optimize yield in multi-step syntheses while minimizing side products?

  • Methodology :

  • DoE (Design of Experiments) : Varying temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .
  • HPLC Monitoring : Reverse-phase C18 columns (acetonitrile:water gradient) to detect and quantify intermediates .
  • Green Chemistry : Solvent substitution (e.g., ethanol instead of DMF) and microwave-assisted reactions to reduce time/yield loss .

Q. How can conflicting data on metabolic stability be resolved?

  • Methodology :

  • Comparative Studies : Parallel assays in human vs. rat liver microsomes to identify species-specific metabolism .
  • Metabolite ID : LC-MS/MS to detect oxidation products (e.g., hydroxylation at the benzimidazole ring) .
  • Enzyme Inhibition : CYP450 isoform screening (e.g., CYP3A4/2D6) to pinpoint metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.